Cas no 32973-53-8 (2-(1-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanol)
32973-53-8 structure
Product Name:2-(1-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanol
CAS-nummer:32973-53-8
MF:C17H19NO
MW:253.338864564896
CID:293941
PubChem ID:12687075
Update Time:2025-04-19
2-(1-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanol Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-(1-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanol
- 2(1H)-Isoquinolineethanol,3,4-dihydro-1-phenyl-
- 2-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)ethanol
- LogP
- 2-(1-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-ol
- AC-20624
- AKOS015965202
- Propyl (3,4-dichlorophenyl)carbamate
- 32973-53-8
- DTXSID90506900
-
- Inchi: 1S/C17H19NO/c19-13-12-18-11-10-14-6-4-5-9-16(14)17(18)15-7-2-1-3-8-15/h1-9,17,19H,10-13H2
- InChI-sleutel: AFOUAOIZHNGJNH-UHFFFAOYSA-N
- LACHT: OCCN1CCC2C=CC=CC=2C1C1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 253.14677
- Monoisotopische massa: 253.146664230g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 3
- Complexiteit: 274
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.8
- Topologisch pooloppervlak: 23.5Ų
Experimentele eigenschappen
- Dichtheid: 1.118
- Kookpunt: 397.3°C at 760 mmHg
- Vlampunt: 196.6°C
- Brekindex: 1.597
- PSA: 23.47
- LogboekP: 2.56430
2-(1-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanol Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM143691-1g |
2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-ol |
32973-53-8 | 95% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM143691-1g |
2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-ol |
32973-53-8 | 95% | 1g |
$574 | 2021-08-05 | |
| Alichem | A189007718-1g |
2-(1-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanol |
32973-53-8 | 95% | 1g |
$509.85 | 2023-09-02 | |
| Crysdot LLC | CD11144181-1g |
2-(1-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanol |
32973-53-8 | 95+% | 1g |
$608 | 2024-07-16 |
2-(1-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanol Gerelateerde literatuur
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
32973-53-8 (2-(1-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanol) Gerelateerde producten
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Aanbevolen leveranciers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
CN Leverancier
Reagentie
Shandong Feiyang Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk
Essenoi Fine Chemical Co., Limited
Goudlid
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Goudlid
CN Leverancier
Reagentie
上海帛亦医药科技有限公司
Goudlid
CN Leverancier
Reagentie